molecular formula C23H26ClN5O3S B2977870 N-(3-chloro-4-fluorophenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide CAS No. 1251552-14-3

N-(3-chloro-4-fluorophenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide

Cat. No. B2977870
CAS RN: 1251552-14-3
M. Wt: 488
InChI Key: QWGWNFLSEYWFRE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, also known as CFTR modulator, is a small molecule drug that has been developed as a treatment for cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. CFTR modulator is designed to correct the underlying genetic defect in CF by restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells.

Scientific Research Applications

Organic Synthesis and Chemical Properties

N-(3-chloro-4-fluorophenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide serves as a key intermediate in the synthesis of complex molecules. The compound's unique structural framework facilitates the exploration of novel synthetic pathways and chemical reactions. For instance, its use in the synthesis of polyamides and polyimides showcases its utility in creating materials with desirable thermal and mechanical properties. The presence of fluorine and chlorine atoms adds to the molecule's reactivity, allowing for further functionalization and the introduction of additional pharmacophores in medicinal chemistry applications (Yang & Lin, 1993).

Materials Science Applications

In materials science, the compound's derivatives, particularly those involving aromatic polyamides and polyimides, exhibit remarkable properties. These materials are noted for their high thermal stability, solubility in organic solvents, and potential for film formation. Such attributes make them suitable for various industrial applications, including coatings, films, and high-performance polymers. The ability to tailor these materials' properties through chemical modification underscores the versatility and utility of this compound in materials science research (Yang & Lin, 1993).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

The compound acts as a ligand for the D4 dopamine receptor, exhibiting high affinity and selectivity As a ligand, it binds to the receptor and modulates its activity The exact nature of this modulation (ie

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-16-4-7-19(14-17(16)2)25-22(30)21-15-27(3)26-23(21)33(31,32)29-12-10-28(11-13-29)20-8-5-18(24)6-9-20/h4-9,14-15H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGWNFLSEYWFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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